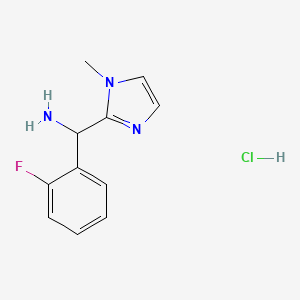

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Descripción

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is a small-molecule compound featuring a methanamine backbone substituted with a 2-fluorophenyl group and a 1-methylimidazole moiety. Its molecular formula is C₁₁H₁₃ClFN₃, with a molecular weight of 241.69 g/mol (CAS No. 1216259-55-0) . The hydrochloride salt form ensures solubility for pharmaceutical applications.

Propiedades

IUPAC Name |

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3.ClH/c1-15-7-6-14-11(15)10(13)8-4-2-3-5-9(8)12;/h2-7,10H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKRQQNGZVAMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride with structurally related compounds, focusing on molecular properties, substituents, and pharmacological implications:

Key Structural and Functional Differences:

Cyclopropyl-substituted analogs (e.g., cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine) introduce conformational strain, which may restrict rotational freedom and alter binding to flat receptor surfaces .

Salt Forms :

- Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases, critical for bioavailability. Dihydrochloride salts (e.g., [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride) may further enhance solubility but require careful pH optimization .

Synthetic Pathways: The target compound is synthesized via coupling reactions involving (1-methyl-1H-imidazol-2-yl)methanamine and 2-fluorophenyl derivatives, similar to methods described for adenosine receptor ligands .

Pharmacological Implications: Fluorine substitution is associated with increased metabolic stability and binding affinity in adenosine receptor ligands (e.g., compounds 14–17 in ). The target compound’s fluorine may similarly enhance interactions with hydrophobic receptor pockets. The 1-methylimidazole moiety is a conserved feature across analogs, suggesting its role as a hydrogen-bond acceptor or aromatic stacking partner in target binding .

Actividad Biológica

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride, with the chemical formula CHFN·HCl, is a compound characterized by its unique structure combining a fluorophenyl group and a methylated imidazole ring. This compound is gaining attention for its potential biological activities, including antimicrobial and antifungal properties.

| Property | Specification |

|---|---|

| Molecular Formula | CHFN·HCl |

| Molecular Weight | 205.23 g/mol |

| CAS Number | 874623-45-7 |

| IUPAC Name | (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride |

| SMILES Notation | CN1C=CN=C1C(C2=CC=CC=C2F)N |

The biological activity of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may influence enzymatic activity and protein function. Additionally, the fluorophenyl group can participate in hydrophobic interactions and π-π stacking, enhancing the compound's binding affinity and selectivity towards biological targets.

Antimicrobial and Antifungal Properties

Recent studies have evaluated the antimicrobial and antifungal activities of this compound. In vitro assays have demonstrated that (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exhibits significant inhibitory effects against various microbial strains, suggesting its potential as a therapeutic agent in treating infections.

Case Study: Antifungal Activity

In a study examining the antifungal properties of this compound, it was found to inhibit the growth of Candida albicans with an IC value of approximately 5 µg/mL. This indicates a promising potential for use in antifungal therapies, particularly in immunocompromised patients where Candida infections are prevalent.

Cytotoxic Activity

The cytotoxic effects of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine were assessed against several cancer cell lines. The compound demonstrated selective cytotoxicity, with notable effects observed in human glioblastoma U251 cells and melanoma WM793 cells.

Table: Cytotoxicity Results

| Cell Line | IC (µg/mL) | Selectivity Index |

|---|---|---|

| U251 | 15 | 3.5 |

| WM793 | 20 | 4.0 |

| MCF-7 | >100 | - |

These results indicate that while the compound is effective against certain cancer cell lines, it shows reduced activity against others, highlighting the importance of structure-activity relationship studies for optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exhibits distinct biological activities due to the presence of both the fluorophenyl and methylated imidazole moieties.

Similar Compounds Overview

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2,3-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine | Additional fluorine atom; altered reactivity | Enhanced cytotoxicity |

| (1-Methyl-1H-imidazol-2-yl)methanamine | Lacks fluorophenyl group | Reduced binding affinity |

| (2-Fluorophenyl)(1H-imidazol-2-yl)methanamine | Absence of methyl group on imidazole ring | Different interaction profile |

The unique combination of functional groups in (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine contributes to its specific biological properties, making it a valuable candidate for further research in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.